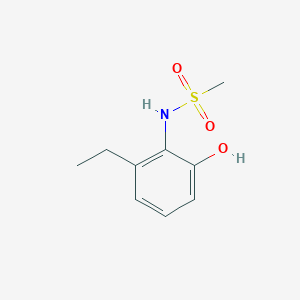
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid: is a chiral amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: The amino and carboxyl groups of L-histidine are protected using suitable protecting groups to prevent unwanted side reactions.
Alkylation: The protected histidine undergoes alkylation at the alpha carbon to introduce the methyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can yield imidazolidine derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Plays a role in enzyme catalysis and protein structure studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound can bind to receptors, influencing signal transduction pathways and cellular responses.
Pathways Involved: It affects pathways related to inflammation, microbial growth, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simple heterocyclic compound that forms the core structure of the imidazole ring.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Uniqueness
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(8,6(11)12)2-5-3-9-4-10-5/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
HRRYYCWYCMJNGA-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@](CC1=CN=CN1)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=CN=CN1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





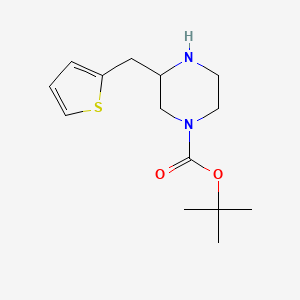
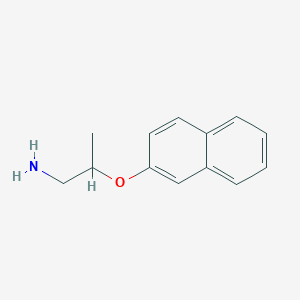

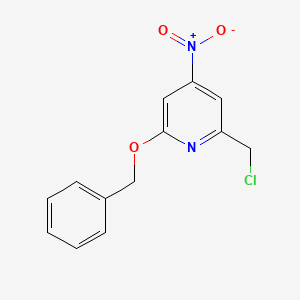
![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
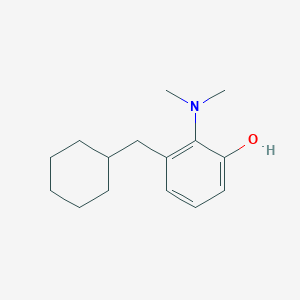
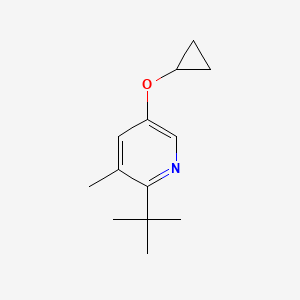

![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
